4-(4-Chlorobenzoyl)oxane

Description

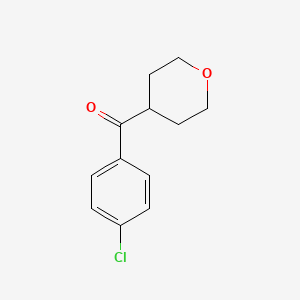

4-(4-Chlorobenzoyl)oxane is a synthetic organic compound characterized by an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-chlorobenzoyl group. This structure combines the lipophilic chlorobenzoyl moiety with the oxygen-containing oxane ring, which may influence solubility, stability, and reactivity.

Properties

IUPAC Name |

(4-chlorophenyl)-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRDLSGRVFIVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)oxane typically involves the reaction of 4-chlorobenzoyl chloride with tetrahydro-2H-pyran-4-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)oxane can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products

Oxidation: 4-chlorobenzoic acid or 4-chlorobenzophenone.

Reduction: 4-chlorobenzyl alcohol or 4-chlorotoluene.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzoyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)oxane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(4-Chlorobenzoyl)oxane with analogous compounds based on functional groups, molecular properties, and applications inferred from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Diversity: Oxazolone vs. Oxane: The oxazolone derivative () replaces the oxane ring with a five-membered oxazole ring fused to a ketone. Thiosemicarbazides: Compounds like 12 () feature a thiosemicarbazide backbone, enabling metal coordination and hydrogen bonding, which are absent in the oxane derivative. Their high yields (85–93%) suggest synthetic accessibility for such derivatives .

Physicochemical Properties: Lipophilicity: The oxane ring in this compound may confer higher solubility in polar solvents compared to purely aromatic analogs like 4-chlorobenzylidene oxazolones. Stability: Fenofibrate-related esters (–9) exhibit hydrolytic instability due to ester groups, whereas the oxane’s ether linkage may enhance metabolic resistance .

Pharmacological Relevance: The 4-chlorobenzoyl group is a common motif in bioactive compounds. For example, choline phenofibrate () leverages this group for lipid regulation, suggesting that this compound could be explored for similar therapeutic roles .

Research Findings and Data Gaps

- Its synthesis would likely involve Friedel-Crafts acylation or coupling reactions, as seen in benzoyl-substituted oxazolones .

- Biological Activity: Thiosemicarbazides () show antimicrobial properties, but the oxane derivative’s bioactivity remains speculative. Structural analogs like fenofibrate highlight the importance of the 4-chlorobenzoyl group in targeting lipid metabolism .

- Analytical Data : Pharmacopeial standards (–8) emphasize impurity profiling for chlorobenzoyl-containing drugs, suggesting that this compound would require rigorous HPLC or crystallographic validation (e.g., SHELX refinement) .

Biological Activity

4-(4-Chlorobenzoyl)oxane is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by a chlorobenzoyl group attached to an oxane ring, this compound exhibits various biochemical properties that make it a subject of ongoing research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in scientific research.

- Molecular Formula : C₁₃H₉ClO₂

- Molecular Weight : 196.66 g/mol

- Structure : The compound features a chlorobenzoyl moiety which enhances its reactivity and potential biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, such as 4-chlorobenzoyl CoA dehalogenase, thereby blocking their activity and preventing essential biochemical processes like dehalogenation.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in detoxification processes. This modulation enhances cellular responses to toxic substances.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results comparable to standard antibiotics.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular metabolism and promoting apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various compounds including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against E. coli and S. aureus, with MIC values demonstrating its potential as an effective antimicrobial agent .

- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.